

# Pharmacokinetic Analysis of DSP-2230 in Healthy Subjects: Application Notes and Protocols

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Compound of Interest		
Compound Name:	DSP-2230	
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For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed overview of the pharmacokinetic (PK) analysis of **DSP-2230** (now known as ANP-230), a selective voltage-gated sodium channel blocker, in healthy subjects. The information is compiled from publicly available clinical trial information.

#### Introduction

**DSP-2230** is an investigational drug developed for the treatment of neuropathic pain.[1][2] Its mechanism of action involves the inhibition of voltage-gated sodium channels Nav1.7, Nav1.8, and Nav1.9, which are crucial for the initiation and propagation of pain signals.[3][4][5] Early-phase clinical trials in healthy volunteers are essential to understanding the safety, tolerability, and pharmacokinetic profile of a new chemical entity. A Phase 1, three-part study was conducted to assess the safety, tolerability, and pharmacokinetics of single and multiple doses of **DSP-2230**, as well as the influence of food on its absorption.[6] The development of **DSP-2230** was later transferred from Sumitomo Dainippon Pharma to AlphaNavi Pharma, and the compound was renamed ANP-230.[1][7]

#### **Pharmacokinetic Data Summary**

While the Phase 1 clinical trials for **DSP-2230** have been completed, specific quantitative pharmacokinetic data from these studies in healthy subjects are not publicly available.[1][8] The







tables below are structured to represent the key pharmacokinetic parameters that were intended for assessment in these trials.

Table 1: Single Ascending Dose (SAD) Pharmacokinetic Parameters of **DSP-2230** in Healthy Subjects (Fasted State)



Dose Group	N	Cmax (ng/mL)	Tmax (hr)	AUC0-t (ng <i>hr/mL</i> )	AUC0-inf (nghr/mL)	t1/2 (hr)
Dose 1	6	Data not available	Data not available	Data not available	Data not available	Data not available
Dose 2	6	Data not available	Data not available	Data not available	Data not available	Data not available
Placebo	3/group	Data not available	Data not available	Data not available	Data not available	Data not available

Cmax:

Maximum

plasma

concentrati

on; Tmax:

Time to

reach

maximum

plasma

concentrati

on; AUC0-

t: Area

under the

plasma

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on-time

curve from

time zero

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on; AUC0-

inf: Area

under the

plasma



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concentrati		
on-time		
curve from		
time zero		
to infinity;		
t1/2:		
Elimination		
half-life.		

Table 2: Multiple Ascending Dose (MAD) Pharmacokinetic Parameters of **DSP-2230** in Healthy Subjects



Dose Group	N	Cmax,ss (ng/mL)	Tmax,ss (hr)	AUCτ,ss (ng*hr/mL )	t1/2 (hr)	Rac
Dose X	9	Data not available	Data not available	Data not available	Data not available	Data not available
Placebo	3/group	Data not available	Data not available	Data not available	Data not available	Data not available

Cmax,ss:

Maximum

plasma

concentrati

on at

steady

state;

Tmax,ss:

Time to

reach

maximum

plasma

concentrati

on at

steady

state;

AUCT,ss:

Area under

the plasma

concentrati

on-time

curve over

a dosing

interval at

steady

state; t1/2:

Elimination



half-life;
Rac:
Accumulati
on ratio.

Table 3: Food Effect on Pharmacokinetics of a Single Dose of DSP-2230 in Healthy Subjects

Parameter	Fed State (N=12)	Fasted State (N=12)	Geometric Mean Ratio (Fed/Fasted)	90% Confidence Interval
Cmax (ng/mL)	Data not available	Data not available	Data not available	Data not available
AUC0-t	Data not	Data not	Data not	Data not
(ng <i>hr/mL</i> )	available	available	available	available
AUC0-inf	Data not	Data not	Data not	Data not
(nghr/mL)	available	available	available	available

## **Experimental Protocols**

The following protocols are based on the described design of the Phase 1 clinical trials for DSP-2230 in healthy subjects.[6][9]

#### **Study Design**

A three-part Phase 1 study was conducted:

- Part 1: Single Ascending Dose (SAD): A randomized, double-blind, placebo-controlled study
  to evaluate the safety, tolerability, and pharmacokinetics of single oral doses of DSP-2230 in
  the fasted state. Up to 8 cohorts of 9 subjects were planned, with 6 receiving DSP-2230 and
  3 receiving a placebo. The initial dose for the first cohort was not to exceed 3 mg.[6]
- Part 2: Food Effect: A randomized, open-label, two-way crossover study to assess the effect
  of a high-fat meal on the pharmacokinetics of a single oral dose of DSP-2230. A total of 12
  healthy subjects were to receive the drug in both fed and fasted states.[6]



Part 3: Multiple Ascending Dose (MAD): A randomized, double-blind, placebo-controlled study to investigate the safety, tolerability, and pharmacokinetics of multiple oral doses of DSP-2230. Up to 6 cohorts of 12 healthy volunteers were planned, with 9 receiving DSP-2230 and 3 receiving a placebo for up to 14 days.[6]

Another Phase 1 study investigated the effect of single and repeated doses of **DSP-2230** on renal function in healthy male subjects. This study involved a single dose of 400 mg and multiple doses of 80 mg twice daily.[9][10]

#### **Participant Population**

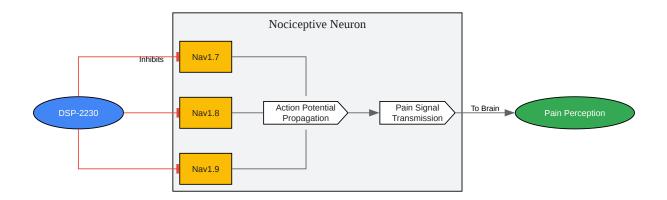
Healthy male and female volunteers between the ages of 18 and 55 years were recruited for the studies.[6]

#### **Sample Collection and Bioanalysis**

- Blood Sampling: Venous blood samples were collected at predefined time points before and after drug administration to determine the plasma concentrations of DSP-2230 and its metabolites.[6]
- Urine Sampling: Urine was collected to assess the excretion of DSP-2230 and its breakdown products.[6]
- Bioanalytical Method: Although the specific analytical method has not been published, it is standard practice to use a validated high-performance liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the quantification of small molecule drugs and their metabolites in biological matrices like plasma and urine. This method offers high sensitivity and selectivity.

# Visualizations Mechanism of Action of DSP-2230



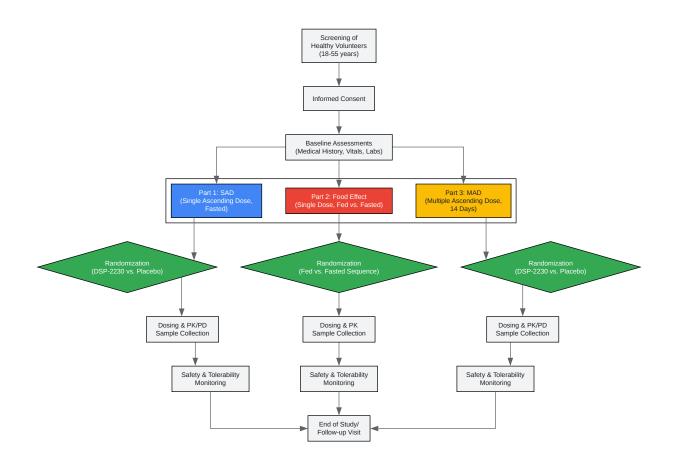


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Caption: Mechanism of action of **DSP-2230** on voltage-gated sodium channels.

#### Phase 1 Clinical Trial Workflow for DSP-2230





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Caption: Workflow of the Phase 1 clinical trial of **DSP-2230** in healthy subjects.



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